molecular formula C19H17F3N2O4S2 B2562203 methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate CAS No. 308300-17-6

methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate

Cat. No. B2562203
CAS RN: 308300-17-6
M. Wt: 458.47
InChI Key: KXQMCEUATLEIRD-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4S2 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate” (SMR000263767), focusing on six unique applications:

Antibacterial Research

SMR000263767 has shown potential as an antibacterial agent. Its unique chemical structure allows it to inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. This makes it a promising candidate for developing new antibiotics to combat resistant infections .

Anticancer Studies

Research has indicated that SMR000263767 exhibits cytotoxic properties against certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells suggests it could be developed into a novel anticancer drug. Studies are ongoing to determine its efficacy and safety in cancer treatment .

Anti-inflammatory Applications

SMR000263767 has been investigated for its anti-inflammatory properties. It has been found to reduce inflammation by inhibiting specific pathways involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Research

The compound has shown promise in neuroprotective research, particularly in protecting neurons from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Antifungal Studies

The compound has also been studied for its antifungal properties. It has shown effectiveness against various fungal pathogens, indicating its potential use in treating fungal infections. This could be particularly valuable in developing new antifungal medications.

These applications highlight the diverse potential of SMR000263767 in various fields of scientific research. Each application is being actively explored to fully understand the compound’s capabilities and develop effective treatments based on its properties.

Antibacterial Research Anticancer Studies Anti-inflammatory Applications Neuroprotective Research : Antiviral Research : Antifungal Studies

properties

IUPAC Name

methyl 4,5-dimethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S2/c1-8-9(2)29-17(15(8)18(27)28-3)24-14(25)7-13-16(26)23-11-6-10(19(20,21)22)4-5-12(11)30-13/h4-6,13H,7H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMCEUATLEIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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